An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS No. 1025509-12-9). As a functionalized diaminopyridine, this compound serves as a valuable building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines. This document consolidates available data, provides extrapolated insights based on structurally similar molecules, and outlines detailed experimental considerations to support researchers in its effective utilization.
Introduction: Strategic Importance in Medicinal Chemistry
2-Chloro-N4-ethylpyridine-3,4-diamine is a substituted pyridine derivative featuring a vicinal diamine functionality, a chloro substituent, and an N-ethyl group. This unique combination of functional groups makes it a versatile precursor in the synthesis of complex heterocyclic scaffolds. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1]. The diamino substituents on the pyridine ring are particularly significant as they enable the construction of fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres and have demonstrated a wide spectrum of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties[2].
The presence of the chloro group at the 2-position provides a reactive handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the N-ethyl group at the 4-position can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.
Physicochemical and Spectroscopic Properties
General Properties
| Property | Value/Information | Source/Basis |
| CAS Number | 1025509-12-9 | [3][4] |
| Molecular Formula | C₇H₁₀ClN₃ | [5] |
| Molecular Weight | 171.63 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred from related diaminopyridines[6] |
| Solubility | Expected to be soluble in organic solvents like Chloroform, Ether, and Ethyl Acetate | Inferred from similar compounds[7] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 2-Chloro-N4-ethylpyridine-3,4-diamine are not publicly available. However, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of related structures such as 2-chloro-3-amino-4-methylpyridine and 5-chloropyridine-2,3-diamine[8][9].
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons on the pyridine ring. The proton adjacent to the ethylamino group will likely appear more upfield than the proton between the nitrogen and chlorine atoms.
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Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present. The quartet will likely be deshielded due to its proximity to the nitrogen atom.
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Amino Protons: Two broad singlets corresponding to the NH₂ and NH protons are expected. Their chemical shifts can be variable and are dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C2) will be significantly downfield. The carbons attached to the amino groups (C3 and C4) will also have characteristic shifts.
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Ethyl Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethyl group will be observed in the aliphatic region.
Mass Spectrometry:
PubChem provides predicted mass spectrometry data, which is crucial for confirming the molecular weight and fragmentation pattern of the compound[5].
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.06360 |
| [M+Na]⁺ | 194.04554 |
Synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine
A specific, detailed experimental protocol for the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted diaminopyridines. A likely approach involves the N-alkylation of a suitable precursor.
Proposed Synthetic Pathway
A potential synthetic route could start from the commercially available 2-chloro-3,4-diaminopyridine (CAS 39217-08-8)[6]. The regioselective N-ethylation of the 4-amino group would be the key step.
Figure 1: Proposed synthetic route to 2-Chloro-N4-ethylpyridine-3,4-diamine.
Experimental Protocol: Reductive Amination (Exemplary)
This protocol is a generalized procedure based on known reductive amination reactions of aminopyridines. Optimization will be necessary for this specific substrate.
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Reaction Setup: To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane or tetrahydrofuran) under an inert atmosphere, add acetaldehyde (1.1 eq).
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Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-Chloro-N4-ethylpyridine-3,4-diamine.
Causality behind Experimental Choices:
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Reductive Amination: This method is often preferred for selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups as it proceeds under mild conditions and can offer good regioselectivity.
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Sodium Triacetoxyborohydride: This reducing agent is particularly effective for the reduction of imines and enamines in the presence of aldehydes and is generally milder than other borohydride reagents.
Reactivity and Applications in Drug Discovery
The primary utility of 2-Chloro-N4-ethylpyridine-3,4-diamine in drug discovery lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines.
Cyclization to Imidazo[4,5-b]pyridines
The vicinal diamine functionality readily undergoes cyclization with various reagents to form the fused imidazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. 2-chloro-N4-ethylpyridine-3,4-diamine | 1025509-12-9 [amp.chemicalbook.com]
- 4. PubChemLite - 2-chloro-n4-ethylpyridine-3,4-diamine (C7H10ClN3) [pubchemlite.lcsb.uni.lu]
- 5. 3,4-二氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 2-Chloro-4-ethylpyridine CAS#: 40325-11-9 [m.chemicalbook.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
